molecular formula C18H15ClN4S B12040808 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-05-9

3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12040808
CAS No.: 478255-05-9
M. Wt: 354.9 g/mol
InChI Key: ASLMHVHAXVPAEP-TVXDCWTGSA-N
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Description

The compound 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole-5(4H)-thione family, characterized by a heterocyclic core with sulfur at position 5 and a Schiff base (imine) substituent at position 3. Its structure includes a 3-chlorophenyl group at position 3 and a 2-methyl-3-phenylallylidene moiety at position 4, contributing to its unique electronic and steric properties. Such compounds are synthesized via condensation reactions between aromatic aldehydes and 4-amino-triazole-thione intermediates, often using microwave-assisted methods for enhanced efficiency .

The presence of the thione group (-C=S) and electron-withdrawing chlorine enhances intermolecular interactions, influencing crystallinity and bioactivity.

Properties

CAS No.

478255-05-9

Molecular Formula

C18H15ClN4S

Molecular Weight

354.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClN4S/c1-13(10-14-6-3-2-4-7-14)12-20-23-17(21-22-18(23)24)15-8-5-9-16(19)11-15/h2-12H,1H3,(H,22,24)/b13-10+,20-12+

InChI Key

ASLMHVHAXVPAEP-TVXDCWTGSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

This method involves sequential condensation and cyclization steps to assemble the triazole-thione scaffold. The synthesis begins with the reaction between 2-methyl-3-phenylallylamine and 3-chlorobenzaldehyde to form the Schiff base intermediate, (2-methyl-3-phenylallylidene)amino-3-chlorophenyl derivative. Subsequent treatment with thiosemicarbazide under acidic conditions initiates cyclization, yielding the 1,2,4-triazole-5-thione core.

Optimized Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: Reflux (80–100°C)

  • Catalyst: Acetic acid (10 mol%)

  • Reaction Time: 12–18 hours

ParameterValueImpact on Yield
Solvent PolarityHigh (DMF)↑ Cyclization
Temperature90°C↑ Purity
Thiosemicarbazide Ratio1.2 equiv↓ Byproducts

The methyl group on the allylidene moiety necessitates longer reaction times compared to chloro-substituted analogs due to steric hindrance.

Microwave-Assisted Synthesis

Methodology and Substrate Design

Adapted from microwave-promoted triazole syntheses, this approach uses 3-chlorophenylacetimidohydrazide and carbon disulfide (CS₂) under microwave irradiation. The methyl-substituted allylidene group is introduced via post-cyclization alkylation using 2-methyl-3-phenylallyl chloride.

Key Advantages:

  • Reaction Time: 20–30 minutes (vs. 12+ hours conventionally)

  • Yield: 78–85% (after alkylation)

  • Eco-Friendliness: Eliminates toxic solvents

Procedure:

  • Cyclization: Microwave irradiation (70°C, 150 W) of acetimidohydrazide and CS₂ in ethanol.

  • Alkylation: Treatment with 2-methyl-3-phenylallyl chloride in acetonitrile at 50°C.

StepConditionsYield (%)
Cyclization70°C, 15 min92
Alkylation50°C, 4 h85

This method’s efficiency is attributed to microwave-enhanced nucleophilic addition and intramolecular cyclization.

Transition Metal-Catalyzed Cyclization

Copper-Catalyzed Three-Component Reaction

A copper(I)-catalyzed protocol leverages fluoroborate aryl diazonium salts, diazoester derivatives, and 3-chlorophenylacetonitrile to construct the triazole ring. The 2-methyl-3-phenylallylidene group is introduced via a diazoester derivative containing the methyl-allyl moiety.

Reaction Scheme:

  • Diazonium Salt Formation: 3-Chlorophenylaniline → aryl diazonium tetrafluoroborate.

  • Cyclization: CuBr (5 mol%) catalyzes coupling with methyl-allyl diazoester and nitrile.

Optimized Parameters:

  • Catalyst: CuBr (5 mol%)

  • Base: Li₂CO₃ (2 equiv)

  • Solvent: DCM/MeOH (4:1)

  • Time: 6 hours

ComponentRole
Aryl Diazonium SaltElectrophilic Partner
DiazoesterAllylidene Source
NitrileTriazole Ring Formation

This method achieves 70–75% yield with excellent functional group tolerance, enabling late-stage diversification.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityEnvironmental Impact
Condensation65–7012–18 hModerateHigh (toxic solvents)
Microwave78–85<1 hHighLow
Cu-Catalyzed70–756 hHighModerate

Key Findings:

  • The microwave method offers the best balance of speed and yield but requires specialized equipment.

  • Copper-catalyzed cyclization is preferable for industrial-scale synthesis due to mild conditions.

  • Traditional condensation remains viable for small-scale, low-cost production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Various substitution reactions can occur, especially at the triazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione exhibits various biological activities:

Antimicrobial Properties

Studies have shown that triazole derivatives possess significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains and fungi. The synthesized derivatives demonstrated promising results against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

Triazole derivatives are also recognized for their anticancer properties. Research has indicated that certain synthesized triazoles can inhibit the growth of cancer cell lines, such as HT29 (colon cancer) cells . The mechanism often involves the induction of apoptosis in cancer cells.

Antiviral Effects

The antiviral potential of triazole derivatives has been explored in recent studies. Some compounds have shown efficacy against viral infections by disrupting viral replication processes .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of synthesized triazoles against clinical isolates. Results indicated that compounds with chlorophenyl substitutions exhibited enhanced activity against gram-positive bacteria .
  • Anticancer Research : In vitro studies showed that specific triazole derivatives could inhibit cell proliferation in cancer cell lines by inducing cell cycle arrest and apoptosis .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Microwave synthesis (e.g., ) achieves higher yields (~68%) compared to conventional methods, likely due to rapid heating and reduced side reactions.
  • Halogen substitutions (Cl, F, Br) at position 3 or on the benzylidene group are common, influencing electronic properties and reactivity. The target compound’s 3-chlorophenyl group may enhance lipophilicity compared to fluorinated analogues .

Physicochemical Properties

Table 2: Spectral and Physical Data
Compound Name Melting Point (°C) IR (C=S stretch, cm⁻¹) NMR (Key Signals) Reference
Target Compound - - - -
3-(1-(2-Fluoro-biphenyl)ethyl)-4-((4-fluorobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (6k) 179 1511, 1236 δ 1.63 (CH3), 4.53 (CH)
4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione - - δ 1.63 (CH3), 4.53 (CH)
4-((2-Chlorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione - - δ 7.2–7.8 (aromatic protons)

Key Observations :

  • C=S Stretching : IR bands near 1511–1236 cm⁻¹ confirm the thione group .
  • NMR Signals : Methyl groups (δ ~1.6 ppm) and aromatic protons (δ 7.2–7.8 ppm) are consistent across analogues .
Table 3: Reported Bioactivities of Analogues
Compound Name Bioactivity Reference
3-(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione Anti-inflammatory (significant activity)
4-[(E)-(4-Chlorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione Antimicrobial
5-(3-Chlorophenyl)-4-[(E)-(2-fluorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione Not reported

Key Observations :

  • Anti-inflammatory Activity : Electron-donating groups (e.g., 4-methoxyphenyl) enhance activity, as seen in .
  • Antimicrobial Effects : Chlorine and fluorinated derivatives show promise, likely due to increased membrane permeability .
  • The target compound’s 2-methyl-3-phenylallylidene group may modulate bioactivity through steric or electronic effects.

Biological Activity

3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C19H18N4OSC_{19}H_{18}N_{4}OS, with a molecular weight of 350.4 g/mol. Its structure includes a triazole ring bonded to a chlorophenyl group and an allylidene amino moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study assessing various triazole derivatives, compounds similar to 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione demonstrated activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives was reported between 31.25 μg/mL and 62.5 μg/mL .

Bacterial Strain MIC (μg/mL)
Escherichia coli31.25 - 62.5
Staphylococcus aureus31.25 - 62.5
Pseudomonas aeruginosa31.25 - 62.5

Anticancer Properties

Triazole derivatives have also shown promise in anticancer research. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the disruption of tubulin polymerization and cell cycle arrest at the G2/M phase . These findings suggest that the compound may possess potential as an anticancer agent.

Anti-inflammatory and Antioxidant Activities

The compound's structural features may also confer anti-inflammatory and antioxidant properties. Triazolethiones have been associated with reduced oxidative stress in cellular models, which is crucial for preventing chronic diseases linked to inflammation .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several S-substituted derivatives of triazoles and tested their antimicrobial activity against clinical strains of bacteria and fungi. The findings indicated that modifications on the sulfur atom did not significantly alter the antimicrobial efficacy, suggesting that the core triazole structure is critical for activity .
  • Anticancer Mechanisms : In vitro studies involving triazole derivatives showed that they could inhibit cancer cell proliferation by inducing apoptosis and disrupting normal cell cycle progression .

Q & A

Q. What are the established synthetic routes for 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?

The compound is typically synthesized via a condensation reaction between a substituted aldehyde (e.g., 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) and thiosemicarbazide under reflux conditions. The reaction is carried out in ethanol or methanol as a solvent, followed by purification via recrystallization or column chromatography. This method is analogous to the synthesis of structurally related triazolethiones, which have demonstrated anti-inflammatory activity .

Q. How can the structure of this compound be confirmed experimentally?

Key characterization techniques include:

  • Single-crystal X-ray diffraction (SCXRD): SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystallographic data and determining molecular geometry .
  • Spectroscopic methods:
    • ¹H/¹³C NMR to verify substituent positions and aromaticity.
    • FT-IR to confirm the presence of thione (-C=S) and imine (-C=N) groups.
    • Mass spectrometry (MS) for molecular weight validation .

Q. What preliminary assays are recommended to evaluate its biological activity?

For antimicrobial or anti-inflammatory screening:

  • Broth microdilution assays (e.g., against Staphylococcus aureus or Escherichia coli) to determine minimum inhibitory concentrations (MICs).
  • In vitro anti-inflammatory tests (e.g., COX-1/COX-2 inhibition assays) using indomethacin as a positive control. These methods are consistent with protocols for analogous triazolethiones .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
  • Catalysis: Acidic (e.g., HCl) or basic (e.g., KOH) conditions can accelerate imine formation during condensation.
  • Temperature control: Microwave-assisted synthesis reduces reaction time and improves yield compared to traditional reflux .

Q. What computational tools are suitable for studying its electronic properties?

  • Density Functional Theory (DFT): B3LYP/6-311G(d,p) basis sets can predict vibrational frequencies, NMR chemical shifts, and HOMO-LUMO energy gaps. These calculations align with experimental IR and NMR data, enabling insights into reactivity and stability .
  • Molecular docking: Software like AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors) to rationalize observed bioactivity .

Q. How do structural modifications influence its biological activity?

  • Substituent effects: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl rings enhances antimicrobial potency by increasing lipophilicity and membrane penetration.
  • Heterocyclic extensions: Adding thiadiazole or morpholine moieties improves solubility and bioavailability, as seen in related triazole derivatives .

Q. How can crystallographic data resolve discrepancies in molecular geometry?

  • Twinning and disorder analysis: SHELXD/SHELXE can refine twinned or disordered crystals, common in flexible triazolethiones.
  • Comparison with DFT-optimized structures: Discrepancies between experimental (X-ray) and computational bond lengths/angles may indicate conformational flexibility or crystal packing effects .

Q. What strategies address contradictions in biological activity data across studies?

  • Standardized assays: Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
  • SAR studies: Systematically vary substituents and correlate changes with activity trends. For example, chlorinated analogs often show enhanced potency due to increased electrophilicity .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueExpected SignalsReference
¹H NMR (DMSO-d₆)δ 8.2–8.5 (imine -CH=N), δ 7.3–7.8 (aromatic H)
FT-IR1250–1270 cm⁻¹ (C=S), 1600–1650 cm⁻¹ (C=N)

Q. Table 2: Comparison of Bioactivity in Structural Analogs

Compound SubstituentsMIC (μg/mL) E. coliCOX-2 IC₅₀ (μM)Reference
3-(3-ClPh)-triazolethione3212.5
5-(4-FPh)-triazolethione6425.0

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